molecular formula C21H22N8O2 B11486257 ethyl 1-{4-[benzyl(methyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate

ethyl 1-{4-[benzyl(methyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11486257
M. Wt: 418.5 g/mol
InChI Key: CUNATXLQDVDIIQ-UHFFFAOYSA-N
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Description

Ethyl 1-{4-[benzyl(methyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a combination of triazole, pyrrole, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{4-[benzyl(methyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Triazine Moiety: This step often involves the reaction of a suitable amine with cyanuric chloride under controlled conditions.

    Attachment of the Pyrrole Ring: The pyrrole ring can be introduced via a .

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, followed by purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{4-[benzyl(methyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-{4-[benzyl(methyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of ethyl 1-{4-[benzyl(methyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, thereby modulating their activity and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-{4-[benzyl(methyl)amino]-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate
  • Ethyl 1-{4-[benzyl(methyl)amino]-6-(1H-indol-1-yl)-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Ethyl 1-{4-[benzyl(methyl)amino]-6-(1H-pyrrol-1-yl)-1,3,5-triazin-2-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties compared to similar compounds with imidazole or indole rings. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H22N8O2

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 1-[4-[benzyl(methyl)amino]-6-pyrrol-1-yl-1,3,5-triazin-2-yl]-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C21H22N8O2/c1-4-31-18(30)17-15(2)29(26-25-17)21-23-19(22-20(24-21)28-12-8-9-13-28)27(3)14-16-10-6-5-7-11-16/h5-13H,4,14H2,1-3H3

InChI Key

CUNATXLQDVDIIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NC(=NC(=N2)N3C=CC=C3)N(C)CC4=CC=CC=C4)C

Origin of Product

United States

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